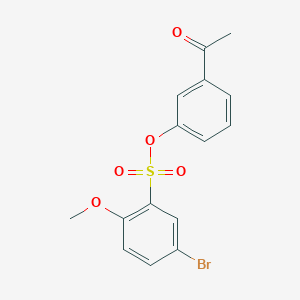

3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate” is a complex organic compound. It appears to contain a phenyl ring (a benzene ring with a substituent), a bromo group (Br), a methoxy group (OCH3), and a sulfonate group (SO3H). These functional groups suggest that the compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromo, methoxy, and sulfonate groups would all be attached to the phenyl ring, but without specific information, it’s difficult to determine their exact positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of a sulfonate group might make the compound highly polar and soluble in water .Scientific Research Applications

Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution

Studies have explored the role of methoxyl groups in facilitating solvolytic nucleophilic substitution reactions. Specifically, methoxyl groups adjacent to sulfonate esters, similar to the structure of 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, have been shown to assist in solvolysis through anchimeric assistance. This process involves the formation of cyclic oxonium ion intermediates, leading to variations in the reaction pathways and products depending on the position and presence of methoxyl groups (Winstein, Allred, Heck, & Glick, 1958).

Antioxidant Activity of Bromophenols

Research on marine red algae has identified a range of bromophenols, structurally related to this compound, exhibiting significant antioxidant properties. These compounds demonstrate potential in preventing oxidative deterioration in food, suggesting possible applications in food preservation and as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Alzheimer’s Disease Therapeutics

A study on sulfonamides derived from 4-methoxyphenethylamine highlighted the potential of these compounds in treating Alzheimer’s disease. The research demonstrated that specific sulfonamide derivatives exhibit inhibitory activity against acetylcholinesterase, a target enzyme in Alzheimer’s disease management, suggesting a therapeutic application for related sulfonate compounds (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Inhibitors for Tumor-Associated Isozymes

Halogenated sulfonamides, akin to this compound, have been synthesized and evaluated as inhibitors for carbonic anhydrase IX, a tumor-associated isozyme. The findings propose a framework for developing potent and selective inhibitors that could serve as antitumor agents, underscoring the compound's relevance in cancer research (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Chemiluminescence in Organic Chemistry

The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, related to the structural motif of this compound, have contributed to understanding base-induced chemiluminescence. This research has implications for the development of chemiluminescent materials and probes in biochemical and analytical applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Properties

IUPAC Name |

(3-acetylphenyl) 5-bromo-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO5S/c1-10(17)11-4-3-5-13(8-11)21-22(18,19)15-9-12(16)6-7-14(15)20-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMAZOJTZSCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)